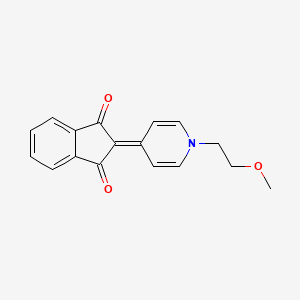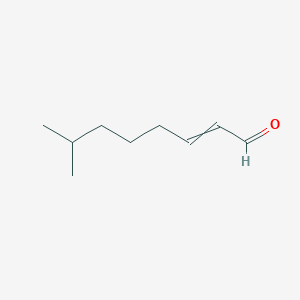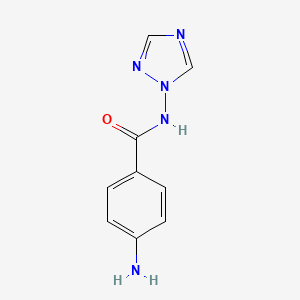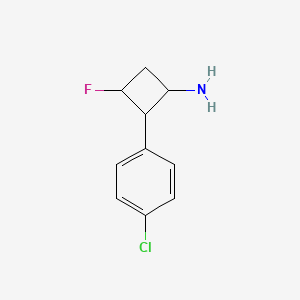
2-(4-Chlorophenyl)-3-fluorocyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-fluorocyclobutanamine is an organic compound that features a cyclobutane ring substituted with a 4-chlorophenyl group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-fluorocyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylacetonitrile with a fluorinated cyclobutane derivative in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-3-fluorocyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine positions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions include various substituted cyclobutanamines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Chlorophenyl)-3-fluorocyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-3-fluorocyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-3-fluorocyclopentanamine: Similar structure but with a cyclopentane ring.
2-(4-Chlorophenyl)-3-fluorocyclohexanamine: Similar structure but with a cyclohexane ring.
2-(4-Chlorophenyl)-3-fluorocyclopropanamine: Similar structure but with a cyclopropane ring.
Uniqueness
2-(4-Chlorophenyl)-3-fluorocyclobutanamine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. Its smaller ring size compared to cyclopentane and cyclohexane derivatives may result in different steric and electronic effects, influencing its reactivity and interactions with molecular targets.
属性
分子式 |
C10H11ClFN |
|---|---|
分子量 |
199.65 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-3-fluorocyclobutan-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-7-3-1-6(2-4-7)10-8(12)5-9(10)13/h1-4,8-10H,5,13H2 |
InChI 键 |
JTVGJHJSHXAXSS-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C1F)C2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


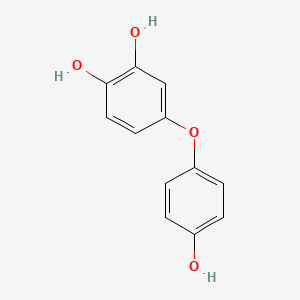

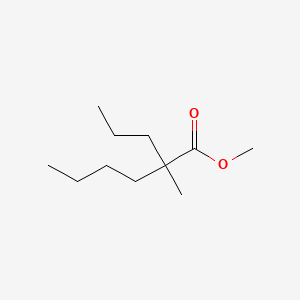
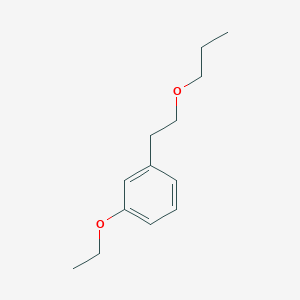
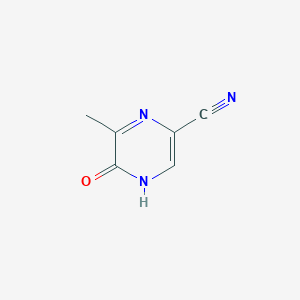
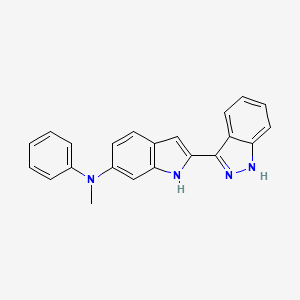
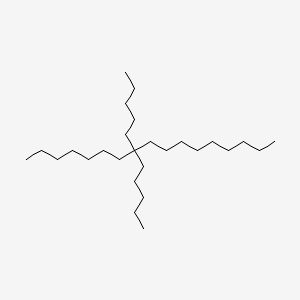
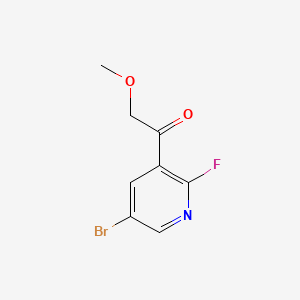

![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
